

An In-depth Technical Guide to (Z)-Tetrachlorvinphos-d6

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Compound of Interest

Compound Name: (Z)-Tetrachlorvinphos-d6

Cat. No.: B15557186

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides comprehensive information on (Z)-Tetrachlorvinphos. Due to the limited availability of specific data for the deuterated variant, **(Z)-Tetrachlorvinphos-d6**, the majority of the quantitative data and experimental protocols provided herein pertain to the non-deuterated compound. **(Z)-Tetrachlorvinphos-d6** is primarily used as an internal standard in analytical methodologies for the quantification of Tetrachlorvinphos.

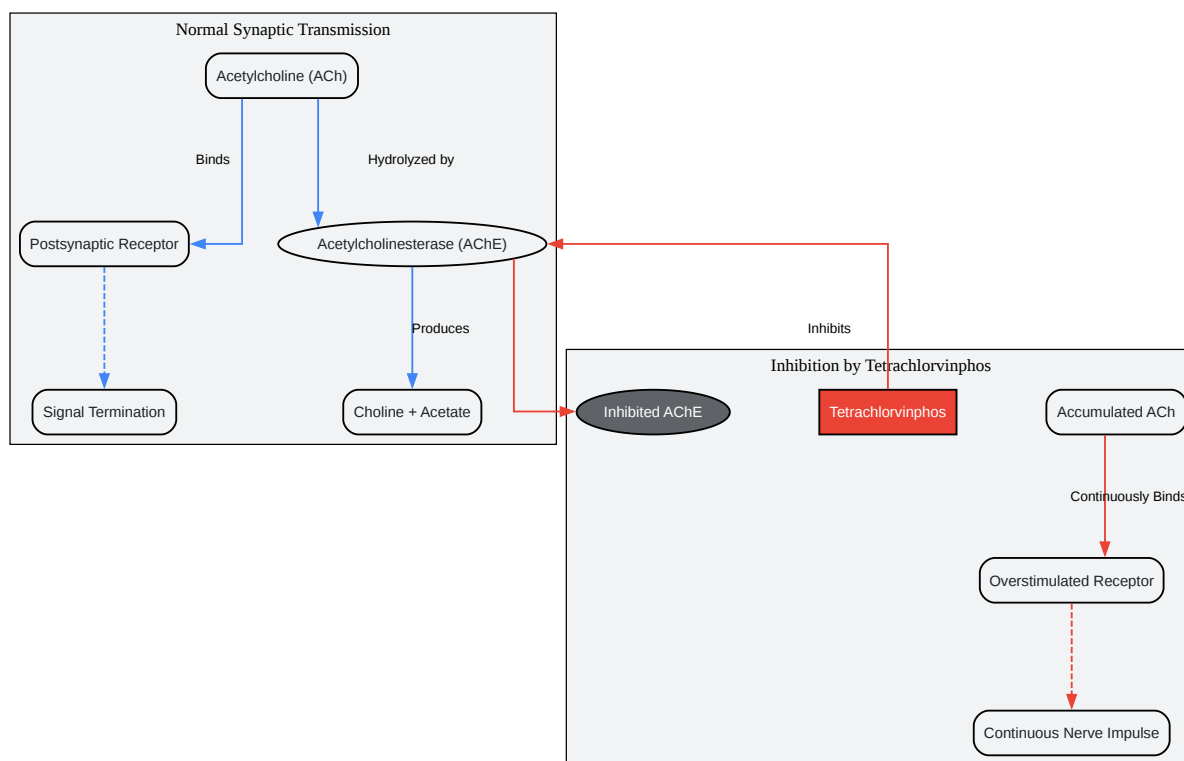
Chemical and Physical Properties

(Z)-Tetrachlorvinphos-d6 is the deuterated form of (Z)-Tetrachlorvinphos, an organophosphate insecticide. The CAS number for the non-deuterated (Z)-Tetrachlorvinphos is 22248-79-9.^[1]

Property	Value
Chemical Name	[(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl-d6 phosphate
Molecular Formula	C ₁₀ D ₆ H ₃ Cl ₄ O ₄ P
Molecular Weight	371.999 g/mol
Unlabelled CAS Number	22248-79-9
Appearance	Colorless crystals or white powder[2]
Melting Point	97 to 98 °C (for non-deuterated)[1]
Water Solubility	Insoluble (for non-deuterated)[1]
Log P (Octanol-Water)	3.5 (for non-deuterated)[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Tetrachlorvinphos is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[3] By inhibiting AChE, Tetrachlorvinphos causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent toxic effects.[3] The organophosphate binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is slow to hydrolyze.[4][5] This effectively inactivates the enzyme.[4]

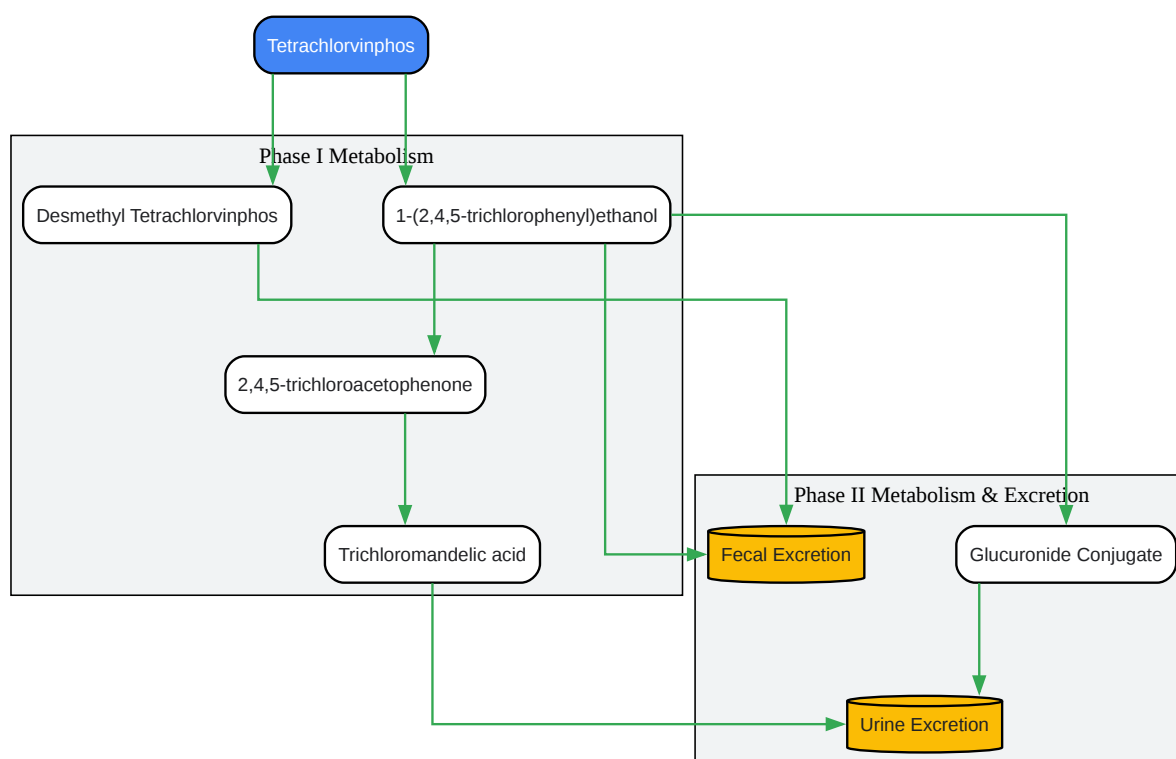


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Mechanism of Acetylcholinesterase Inhibition by Tetrachlorvinphos.

Metabolic Pathway

Studies in rats have shown that Tetrachlorvinphos is extensively metabolized and excreted primarily in the urine and feces.[2] The major metabolic pathways involve cleavage of the P-O-vinyl bond and subsequent transformations of the trichlorophenyl moiety.[2] Key metabolites include 1-(2,4,5-trichlorophenyl)ethanol and 2,4,5-trichloroacetophenone.[2]



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Simplified Metabolic Pathway of Tetrachlorvinphos.

Experimental Protocols

(Z)-Tetrachlorvinphos-d6 is an ideal internal standard for the analysis of Tetrachlorvinphos in various matrices due to its similar chemical and physical properties to the non-deuterated form, but with a distinct mass that allows for accurate quantification by mass spectrometry. Below is a representative experimental protocol for the analysis of Tetrachlorvinphos in environmental water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).

Objective: To quantify the concentration of Tetrachlorvinphos in a water sample.

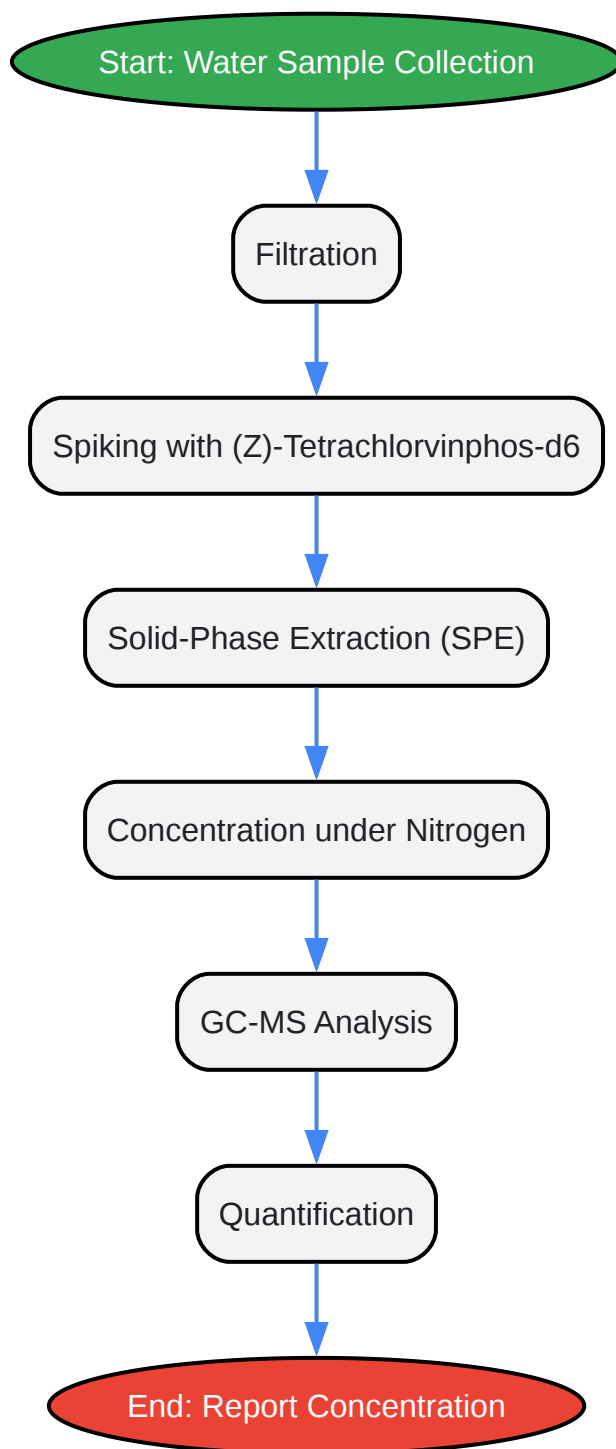
Materials:

- Water sample
- **(Z)-Tetrachlorvinphos-d6** internal standard solution
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Methanol (pesticide grade)
- Dichloromethane (pesticide grade)
- Nitrogen gas for evaporation
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Filter the water sample (1 L) to remove any particulate matter.
 - Spike the filtered water sample with a known concentration of **(Z)-Tetrachlorvinphos-d6** internal standard.
- Solid-Phase Extraction (SPE):

- Condition the SPE cartridge by passing methanol followed by deionized water.
- Load the spiked water sample onto the SPE cartridge at a slow, steady flow rate.
- Wash the cartridge with deionized water to remove any interfering substances.
- Dry the cartridge under a stream of nitrogen.
- Elute the analyte and internal standard from the cartridge using dichloromethane.
- Concentration:
 - Evaporate the dichloromethane eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Inject an aliquot of the concentrated extract into the GC-MS system.
 - The gas chromatograph separates the components of the mixture.
 - The mass spectrometer detects and quantifies the target analyte (Tetrachlorvinphos) and the internal standard (**((Z)-Tetrachlorvinphos-d6)**) based on their specific mass-to-charge ratios.
- Quantification:
 - A calibration curve is generated using standards of known Tetrachlorvinphos concentrations.
 - The concentration of Tetrachlorvinphos in the original water sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Analytical Workflow for Tetrachlorvinphos in Water.

Toxicological Data (for non-deuterated Tetrachlorvinphos)

Endpoint	Species	Route	Value
LD ₅₀ (Acute Oral)	Rat	Oral	4000-5000 mg/kg[6]
IC ₅₀ (Cholinesterase Inhibition)	Horse (Plasma)	In vitro	97 nM[7]
IC ₅₀ (Cholinesterase Inhibition)	Cow (Erythrocyte)	In vitro	216 µM[7]
IC ₅₀ (Cholinesterase Inhibition)	Rat (Plasma)	In vitro	54 µM[7]

Human Health Hazards: Symptoms of exposure can include increased perspiration, nausea, salivation, blurred vision, and in severe cases, respiratory depression and convulsions.[1] It is a cholinesterase inhibitor.[1]

Environmental Fate

Tetrachlorvinphos is not considered persistent in the environment.[8] It degrades in soil over a period of a few weeks and in the air within 24 hours.[8] The primary route of degradation in soil is microbial metabolism.[2] Major degradation products in soil include 1-(2,4,5-trichlorophenyl)ethanol, 1-(2,4,5-trichlorophenyl)-2-chloroethan-1-ol, and 2,4,5-trichloroacetophenone.[2]

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